molecular formula C10H13ClFNO2 B6167901 Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride CAS No. 1246174-74-2

Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride

Cat. No.: B6167901
CAS No.: 1246174-74-2
M. Wt: 233.7
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Description

Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is a chiral amino ester hydrochloride widely used as an intermediate in pharmaceutical research. Its molecular formula is C₁₀H₁₃ClFNO₂, with a molecular weight of 233.67 g/mol . The compound has two reported CAS numbers: 1246174-74-2 (GLPBIO, 2017) and 925412-81-3 (2024 source), likely reflecting discrepancies in sourcing or nomenclature . It is stored at room temperature or -80°C (stable for 6 months at -80°C) and has a purity >98% . The compound’s 4-fluorophenyl group and stereospecific (S)-configuration make it valuable for designing bioactive molecules, particularly in central nervous system (CNS) drug discovery.

Properties

IUPAC Name

methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWIARNFLMJNJP-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246174-74-2
Record name methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
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Preparation Methods

Starting Materials and Precursor Selection

The synthesis begins with 4-fluorobenzaldehyde or substituted fluorophenyl precursors, which are reacted with glycine derivatives to form the amino acid backbone. A common approach involves the Henry reaction , where 4-fluorobenzaldehyde undergoes condensation with nitroethane to yield β-nitro alcohol intermediates, which are subsequently reduced to the corresponding β-amino alcohol. Alternative routes utilize Strecker synthesis or Ugi reactions to introduce the amino group stereoselectively.

Key considerations include:

  • Stereochemical control : Use of chiral auxiliaries or catalysts to favor the (S)-enantiomer.

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and intermediate stability.

Esterification and Hydrochloride Formation

The amino acid intermediate is esterified using methanol in the presence of hydrochloric acid, which concurrently protonates the amino group to form the hydrochloride salt. This one-pot strategy simplifies purification and improves yield (typically 75–85%). Reaction conditions are optimized as follows:

ParameterOptimal ValueImpact on Yield/Purity
Temperature0–5°C (initial step)Minimizes racemization
Reaction Time12–24 hoursCompletes esterification
HCl Concentration4–6 MEnsures salt precipitation

Industrial Production Techniques

Continuous Flow Synthesis

Industrial workflows prioritize scalability and reproducibility. Continuous flow reactors enable precise control over residence time and temperature, critical for maintaining enantiomeric excess (>98% ee). For example, a patented method (VC18240673) details:

  • Modular reactors : Sequential modules for condensation, reduction, and esterification.

  • In-line analytics : Real-time HPLC monitoring to adjust parameters dynamically.

Catalytic Asymmetric Hydrogenation

Large-scale production employs heterogeneous catalysts (e.g., Pd/C or Ru-BINAP complexes) for asymmetric hydrogenation of α,β-unsaturated esters. This method achieves turnovers >1,000 and reduces waste compared to stoichiometric reductions.

Enantioselective Synthesis Strategies

Chiral Resolution Techniques

When racemic mixtures form, diastereomeric salt crystallization resolves enantiomers. Tartaric acid or camphorsulfonic acid derivatives are used to selectively precipitate the (S)-enantiomer, with yields up to 92%.

Enzymatic Methods

Lipases (e.g., Candida antarctica) catalyze kinetic resolution of ester intermediates, favoring the (S)-configuration. This green chemistry approach reduces reliance on harsh reagents and achieves ee values >99%.

Purification and Quality Control

Crystallization Optimization

The hydrochloride salt is purified via recrystallization from ethanol/water mixtures. Key factors include:

  • Solvent ratios : 3:1 ethanol/water maximizes crystal size and purity.

  • Cooling rate : Gradual cooling (0.5°C/min) prevents occluded impurities.

Chromatographic Methods

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures final product purity ≥99.5%. Mobile phases typically comprise hexane/isopropanol with 0.1% trifluoroacetic acid.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

MethodYield (%)ee (%)ScalabilityCost Efficiency
Henry Reaction7895ModerateHigh
Continuous Flow8598HighMedium
Enzymatic Resolution9299LowLow

Scientific Research Applications

Organic Synthesis

Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride serves as a versatile building block in organic synthesis. It is employed in the synthesis of more complex organic molecules due to its ability to undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Capable of being reduced to primary amines or alcohols with lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitutions can occur at the amino group or the fluorophenyl ring, facilitating the synthesis of substituted derivatives.

Biological Research

The compound has shown significant promise in biological studies, particularly in understanding enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery:

  • Binding Affinity Studies : Techniques such as molecular docking and in vitro assays are used to assess its binding affinity to different biological targets, providing insights into its mechanism of action and therapeutic potential .
  • Potential Therapeutic Use : Investigated for its role in developing new pharmaceuticals, particularly for neurological disorders and potential anti-cancer agents.

Pharmaceutical Applications

Due to its structural characteristics, this compound is considered for various pharmaceutical applications:

  • Drug Development : Its properties may enhance metabolic stability and lipophilicity, crucial for improving bioavailability in drug formulations.
  • Precursor for Therapeutics : Used as a precursor in synthesizing therapeutic compounds, contributing to the development of novel drugs with enhanced efficacy .

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that this compound can be utilized as an intermediate in synthesizing compounds with anticancer activity. The fluorine atom enhances the compound's interaction with specific cancer-related targets, leading to improved efficacy compared to non-fluorinated analogs .

Case Study 2: Neurological Disorder Treatment

Studies indicate that this compound may have applications in treating neurological disorders by modulating neurotransmitter systems. Its ability to bind selectively to receptors involved in these pathways suggests potential therapeutic benefits.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Differences vs. Target Compound Reference
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate HCl 4-Cl C₁₀H₁₃Cl₂NO₂ 250.12 Not specified Higher molecular weight; Cl (electron-withdrawing) vs. F
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate HCl 3,5-diCl C₁₀H₁₂Cl₃NO₂ 284.57 ≥97% Two Cl atoms; increased steric hindrance
Methyl 3-Amino-3-(4-bromophenyl)propanoate HCl 4-Br C₁₀H₁₃BrClNO₂ 294.58 (calc.) Not specified Br (larger atomic radius, lipophilic) vs. F

Key Findings :

  • Bromo-substituted analogs (e.g., 4-Br) may offer distinct electronic and steric profiles, useful in structure-activity relationship (SAR) studies .

Substituent Position and Isomerism

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl Amino at C2 C₁₀H₁₃ClFNO₂ 233.67 Positional isomer; altered hydrogen bonding potential
(2S)-2-amino-3-(4-fluorophenyl)propanoate HCl Stereochemistry at C2 C₁₀H₁₃ClFNO₂ 233.67 Stereoisomer; impacts receptor binding affinity

Key Findings :

  • Positional isomers (e.g., amino at C2 vs. C3) alter the molecule’s conformational flexibility and interaction with biological targets .
  • Stereoisomerism critically affects pharmacological activity; the (S)-configuration in the target compound may enhance enantioselective binding .

Functional Group Variations

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate HCl Ethyl ester; 2,4-diF C₁₁H₁₄ClF₂NO₂ 265.69 Ethyl ester increases lipophilicity; diF substitution enhances electronic effects
(S)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate HCl 4-OCH₃ C₁₁H₁₆ClNO₃ 245.70 (calc.) Methoxy (electron-donating) vs. F; alters electronic density
Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate HCl Thiophene ring C₈H₁₂ClNO₂S 221.70 Heteroaromatic ring vs. phenyl; altered π-stacking interactions

Key Findings :

  • Ethyl esters (e.g., C₂H₅ vs.
  • Methoxy groups introduce electron-donating effects, opposing fluorine’s electron-withdrawing nature, which could modulate receptor binding .
  • Heteroaromatic rings (e.g., thiophene) alter aromatic interactions and metabolic pathways .

Research and Application Insights

  • Pharmaceutical Intermediates: The target compound and its analogs serve as critical intermediates in API synthesis. For example, methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate HCl is used in antipsychotic drug development .
  • Solubility Considerations : Heating to 37°C and sonication are recommended for solubilizing the target compound, a practice that may extend to analogs with similar ester groups .
  • Safety Profiles : Most compounds share GHS hazard statements (e.g., H315-H319-H335 for skin/eye irritation), necessitating standardized handling protocols .

Biological Activity

Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various research fields.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C10_{10}H12_{12}ClF N O2_2
  • Molecular Weight : 197.21 g/mol
  • CAS Number : 1246174-74-2

The presence of a para-fluorophenyl group enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group and the fluorophenyl ring are critical for binding, which can lead to modulation of various biochemical pathways. This compound may act as an inhibitor or activator depending on the target's nature and the context of its application.

Pharmacological Applications

Research indicates that this compound exhibits significant pharmacological properties, particularly in the development of anti-cancer agents. Its structural features influence its interaction with biological targets, making it a subject of interest in drug discovery.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityPotential use as a precursor in anti-cancer drug synthesis
Enzyme InteractionStudies on enzyme-substrate interactions
Protein BindingInvestigated for protein-ligand binding

Case Studies

  • Cytotoxicity Studies : In vitro assays have demonstrated that this compound has cytotoxic effects against various cancer cell lines. For instance, studies revealed IC50_{50} values indicating significant potency in inhibiting cancer cell proliferation .
  • Binding Affinity Studies : Molecular docking studies have shown that this compound binds effectively to targets involved in cancer progression, suggesting its potential as a therapeutic agent. The fluorine atom enhances binding affinity compared to non-fluorinated analogs.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including amination and esterification processes. Its versatility allows it to serve as an intermediate in the synthesis of complex organic molecules and specialty chemicals.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundPara-fluoro substituentEnhanced lipophilicity and metabolic stability
Methyl (S)-3-amino-3-(phenyl)propanoateLacks fluorine atomDifferent biological activity
Methyl (S)-3-amino-3-(4-chlorophenyl)propanoateChlorine instead of fluorinePotentially alters binding affinity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via asymmetric hydrogenation of a β-keto ester precursor using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee). Alternatively, enzymatic resolution with lipases or esterases can separate enantiomers from racemic mixtures. Post-synthesis, hydrochloric acid is used to form the hydrochloride salt. Key parameters include solvent choice (e.g., methanol or ethanol), temperature control (25–40°C), and catalyst loading (0.5–2 mol%) . Purity is confirmed via HPLC with chiral columns (e.g., Chiralpak AD-H) and NMR spectroscopy .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • 1H/13C NMR : Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the methyl ester (δ ~3.6–3.7 ppm for OCH3).
  • FT-IR : Identify ester carbonyl (C=O stretch at ~1730 cm⁻¹) and ammonium chloride (N–H stretch at ~2500–3000 cm⁻¹).
  • Chiral Purity : Use HPLC with a chiral stationary phase (e.g., Crownpak CR-I) to verify enantiomeric excess (>98% ee).
  • Elemental Analysis : Match experimental C, H, N, and Cl content to theoretical values (e.g., C: 48.3%, H: 4.7%, N: 4.5%, Cl: 11.9%) .

Q. What analytical techniques are recommended for assessing hydrolytic stability of the methyl ester moiety?

  • Methodological Answer : Conduct accelerated stability studies in aqueous buffers (pH 1–9) at 37°C. Monitor degradation via:

  • LC-MS : Detect hydrolysis products (e.g., free carboxylic acid) using reverse-phase C18 columns.
  • Kinetic Analysis : Calculate half-life (t½) under different pH conditions. For example, ester hydrolysis is typically faster in alkaline conditions (pH >8) due to nucleophilic attack by OH⁻ .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers?

  • Methodological Answer :

  • Enantiomer-Specific Assays : Test (S)- and (R)-enantiomers separately in target assays (e.g., enzyme inhibition, receptor binding). For example, highlights stereoisomer-dependent activity in analogs.
  • Molecular Docking : Compare binding modes of each enantiomer to protein targets (e.g., using AutoDock Vina). Contradictions may arise from differential hydrogen bonding or steric clashes.
  • Meta-Analysis : Review literature on structurally related compounds (e.g., ) to identify trends in enantioselectivity .

Q. What strategies mitigate racemization during scale-up synthesis?

  • Methodological Answer :

  • Low-Temperature Processing : Maintain reaction temperatures below 30°C to minimize thermal racemization.
  • Acidic Workup : Use HCl in polar aprotic solvents (e.g., dichloromethane) to stabilize the protonated amine and reduce base-catalyzed racemization.
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect early signs of racemization during synthesis .

Q. How can structure-activity relationship (SAR) studies optimize the 4-fluorophenyl substituent for enhanced target affinity?

  • Methodological Answer :

  • Analog Synthesis : Replace the 4-fluoro group with other halogens (Cl, Br) or electron-withdrawing groups (e.g., CF3, NO2) to assess electronic effects ( ).
  • Biological Testing : Compare IC50 values in target assays (e.g., kinase inhibition). For example, shows that fluorinated analogs improve metabolic stability.
  • Computational Modeling : Calculate Hammett constants (σ) or electrostatic potential maps to correlate substituent effects with activity .

Q. What experimental approaches address discrepancies in solubility data across different solvent systems?

  • Methodological Answer :

  • Solubility Screening : Use high-throughput shake-flask methods in 10–12 solvents (e.g., DMSO, water, ethanol).
  • Co-Solvency Studies : Blend solvents (e.g., PEG-400/water) to enhance aqueous solubility.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvent matches. For example, notes solubility challenges in non-polar solvents due to the ionic hydrochloride salt .

Data Interpretation and Troubleshooting

Q. How should researchers interpret conflicting NMR and X-ray crystallography data regarding molecular conformation?

  • Methodological Answer :

  • Dynamic Behavior : NMR captures solution-state conformers, while X-ray shows solid-state packing. Compare dihedral angles (e.g., C3–C4–CAr–F) to identify flexible regions.
  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to reconcile differences.
  • Temperature-Dependent NMR : Acquire spectra at 25°C and −40°C to detect conformational freezing .

Q. What causes batch-to-batch variability in enantiomeric excess, and how can it be controlled?

  • Methodological Answer :

  • Root Cause Analysis : Investigate catalyst degradation, moisture content, or inconsistent stirring efficiency.
  • Quality-by-Design (QbD) : Use design of experiments (DoE) to optimize critical parameters (e.g., H2 pressure, catalyst age).
  • Process Analytical Technology (PAT) : Implement real-time monitoring with inline polarimetry or chiral HPLC .

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